N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core, a pyrrolidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the benzothiophene core, often through electrophilic aromatic substitution.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Acetylation and Amidation: The final steps involve acetylation and amidation to form the complete structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the benzothiophene core and the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones share the pyrrolidine ring structure.
Benzothiophene Derivatives: Compounds such as benzothiophene-2-carboxylic acid and its derivatives share the benzothiophene core.
Uniqueness
N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
4548-55-4 |
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Molecular Formula |
C23H29N3O3S |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H29N3O3S/c1-15-9-10-16-19(13-15)30-23(25-20(27)14-26-11-5-6-12-26)21(16)22(28)24-17-7-3-4-8-18(17)29-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
MJFNGYLTTIRYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)NC(=O)CN4CCCC4 |
Origin of Product |
United States |
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